2-(Iodomethyl)-1,3-dioxolane
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Overview
Description
2-(Iodomethyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with an iodomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-1,3-dioxolane typically involves the iodination of a dioxolane precursor. One common method is the reaction of 1,3-dioxolane with iodomethane in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atom with an iodine atom.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solvents like ethyl acetate and catalysts such as sodium iodide can further optimize the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Iodomethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: The iodine atom can be substituted with other nucleophiles, such as in the reaction with sodium azide to form azidomethyl derivatives.
Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Sodium periodate, manganese dioxide, periodic acid.
Substitution: Sodium azide, potassium cyanide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Oxidation: Aldehydes and ketones.
Substitution: Azidomethyl derivatives, cyanomethyl derivatives.
Reduction: Methyl derivatives.
Scientific Research Applications
2-(Iodomethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through substitution reactions.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing for various substitution and addition reactions. The compound can interact with molecular targets through the formation of covalent bonds, leading to modifications in the structure and function of the target molecules .
Comparison with Similar Compounds
- 2-(Chloromethyl)-1,3-dioxolane
- 2-(Bromomethyl)-1,3-dioxolane
- 2-(Azidomethyl)-1,3-dioxolane
Comparison: 2-(Iodomethyl)-1,3-dioxolane is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its chloro and bromo counterparts. This increased reactivity makes it more suitable for certain chemical transformations, particularly those requiring rapid and efficient substitution reactions .
Properties
IUPAC Name |
2-(iodomethyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c5-3-4-6-1-2-7-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMYHULDFYFCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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